

# performance of tin-zinc vs zinc-nickel coatings in marine environments

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An Objective Comparison of **Tin-Zinc** and Zinc-Nickel Coatings for Marine Applications

This guide provides a detailed comparison of the performance of **tin-zinc** (Sn-Zn) and zinc-nickel (Zn-Ni) alloy coatings in marine environments. The information is intended for researchers, scientists, and professionals in materials science and engineering, offering an objective analysis supported by experimental data to aid in the selection of optimal corrosion protection systems.

## Performance Comparison in Marine Environments

Both **tin-zinc** and zinc-nickel coatings are employed to protect steel substrates from corrosion, acting as sacrificial coatings.<sup>[1]</sup> However, their performance characteristics, particularly in the harsh, chloride-rich conditions of marine environments, show notable differences. Zinc-nickel is often highlighted for its superior hardness and corrosion resistance, making it a preferred choice for high-performance applications.<sup>[1][2]</sup>

## Corrosion Resistance

The primary measure of corrosion resistance for these coatings is the neutral salt spray test (ASTM B117), which simulates accelerated marine exposure.<sup>[3]</sup> In this test, zinc-nickel coatings consistently demonstrate exceptional endurance.<sup>[2]</sup> A typical zinc-nickel coating can resist over 500 hours of salt spray, with advanced formulations combined with topcoats and passivates exceeding 1000 hours before the appearance of red rust, which indicates corrosion of the steel substrate.<sup>[1][2]</sup> Similarly, **tin-zinc** coatings also exhibit excellent corrosion

resistance, often achieving 1,000 hours to red rust in salt spray tests.[4] A proprietary zinc-nickel-tin alloy has been reported to protect the base metal for over 1400 hours in salt fog exposure without red corrosion products.[5]

## Physical and Mechanical Properties

Beyond corrosion, the mechanical properties of a coating are critical for its durability, especially in applications involving wear and abrasion. Zinc-nickel coatings are significantly harder than traditional zinc coatings, which enhances their resistance to mechanical damage during assembly and service.[1][6]

| Property              | Tin-Zinc (Sn-Zn) Alloy                               | Zinc-Nickel (Zn-Ni) Alloy   |
|-----------------------|--|---|
| Primary Advantage     | Excellent corrosion resistance and solderability.[7] | Superior corrosion resistance, hardness, and thermal stability. [1]   |
| Typical Composition   | 75% Tin, 25% Zinc (can vary). [7]                    | 12-15% Nickel, remainder Zinc.[8]   |
| Hardness              | Softer than Zinc-Nickel.                             | 400-500 HV (significantly harder than pure zinc at ~100 HV), providing excellent abrasion resistance.[1]                                    |
| Temperature Tolerance | Data not widely available in search results.         | Maintains performance at high temperatures, up to 120°C (248°F).[2]   |
| Galvanic Potential    | Sacrificial to steel.[7]                             | Lower potential difference with steel compared to pure zinc, reducing galvanic corrosion rates.[1] Favorable when coupled with aluminum.[6] |

## Quantitative Performance Data

The following tables summarize the quantitative data from standardized corrosion tests.

## Table 1: Neutral Salt Spray Test Performance (ASTM B117)

| Coating Type    | Coating Thickness | Time to White Rust<br>(Coating Corrosion) | Time to Red Rust<br>(Substrate Corrosion) |
|-----------------|-------------------|---|---|
| Tin-Zinc        | Not Specified     | 120 hours[4]                              | 1,000 hours[4]                            |
| Zinc-Nickel     | ~10 µm            | 240 hours[4]                              | 1,000+ hours[1][2][4]                     |
| Zinc-Nickel-Tin | Not Specified     | Not Specified                             | >1400 hours[5]                            |

Note: Performance can vary based on the specific alloy composition, coating thickness, use of passivates, and topcoats.

## Experimental Protocols

The data presented is derived from standardized testing methods designed to evaluate the performance of protective coatings.

### Salt Spray Test (ASTM B117 / ISO 9227)

This is the most common method for accelerating corrosion to test the resistance of coatings.  
[3][9]

- Objective: To assess the corrosion resistance of coated samples in a simulated, highly corrosive salt-laden environment.[10]
- Methodology:
  - Sample Preparation: Test panels are coated with the specified **tin-zinc** or zinc-nickel finish. A scribe may be intentionally made through the coating to the base metal to evaluate corrosion creep from a point of damage.[9]
  - Test Chamber: The panels are placed in a sealed chamber at a specified angle (typically 15-30 degrees from the vertical).[5]

- Environment: A continuous fog of 5% sodium chloride (NaCl) solution is atomized within the chamber.[\[9\]](#)[\[11\]](#)
- Controlled Conditions: The temperature is maintained at a constant 35°C, and the pH of the salt solution is kept in the neutral range of 6.5 to 7.2.[\[9\]](#)[\[11\]](#)
- Duration & Evaluation: The samples are exposed for a predetermined number of hours. They are periodically inspected for signs of corrosion, specifically "white rust" (corrosion products of the zinc alloy coating) and "red rust" (corrosion of the underlying steel substrate).[\[4\]](#)

## Potentiodynamic Polarization

This is an electrochemical test used to determine the corrosion rate of a material.[\[12\]](#)

- Objective: To measure the corrosion potential ( $E_{corr}$ ) and corrosion current density ( $i_{corr}$ ) of the coating, which are indicative of its corrosion rate.
- Methodology:
  - Electrochemical Cell: A three-electrode cell is used, consisting of the coated sample as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[\[12\]](#)[\[13\]](#)
  - Electrolyte: The cell is filled with a corrosive medium, typically a 3.5% or 5% NaCl solution, to simulate seawater.[\[12\]](#)[\[14\]](#)
  - Polarization: The potential of the working electrode is scanned at a slow, constant rate (e.g., 1 mV/s) from a cathodic to an anodic potential relative to the open circuit potential.[\[12\]](#)[\[13\]](#)
  - Data Analysis: The resulting current is measured, and a Tafel plot (log of current density vs. potential) is generated. The corrosion current density ( $i_{corr}$ ) is extrapolated from this plot, which is directly proportional to the corrosion rate.

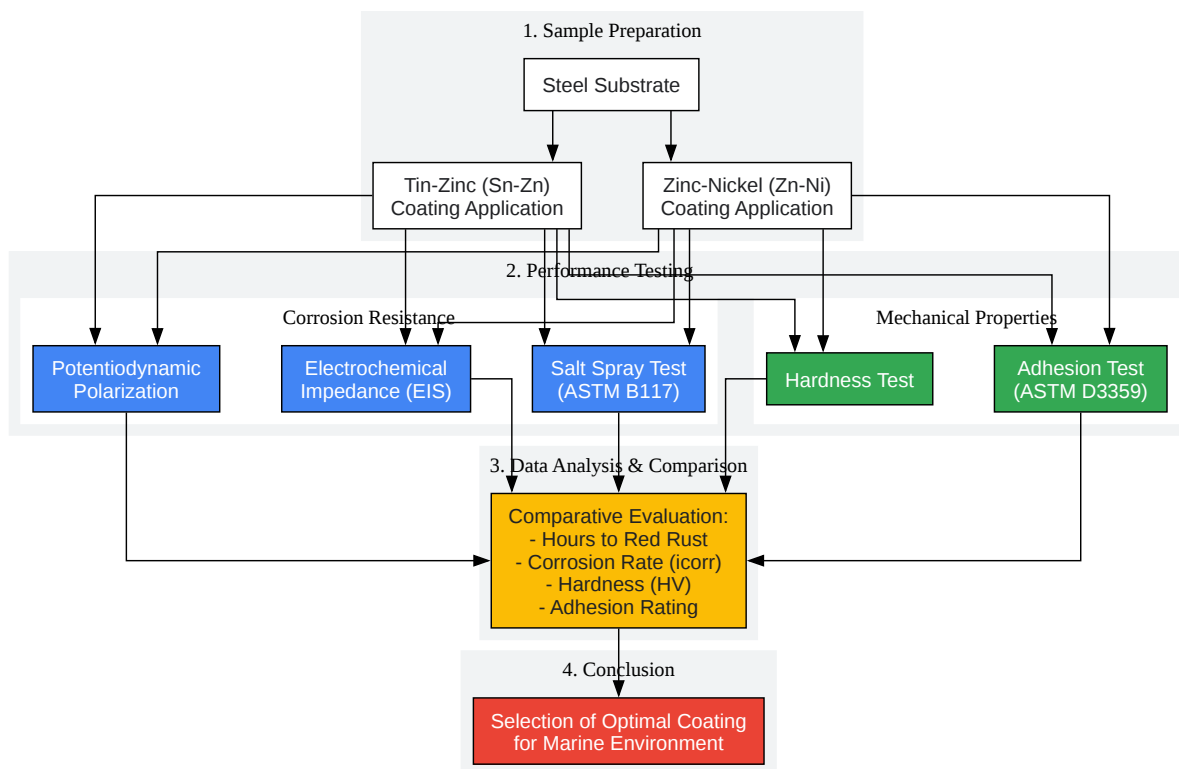
## Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the coating's protective properties.<sup>[15]</sup>

- Objective: To evaluate the barrier properties of the coating and the corrosion processes occurring at the metal-coating interface.<sup>[14][15]</sup>
- Methodology:
  - Setup: The same three-electrode cell setup as in potentiodynamic polarization is used.
  - Measurement: A small amplitude AC voltage signal is applied to the sample over a wide range of frequencies. The impedance of the system is measured at each frequency.
  - Data Analysis: The data is often presented as Bode or Nyquist plots. By fitting the data to an equivalent electrical circuit model, quantitative parameters like coating capacitance and pore resistance can be determined, which relate to the coating's degradation and protective ability.<sup>[15]</sup>

## Visualization of Evaluation Workflow

The following diagram illustrates the logical workflow for comparing the performance of **tin-zinc** and zinc-nickel coatings.



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Caption: Workflow for evaluating and comparing Sn-Zn and Zn-Ni coatings.

## Conclusion

Both **tin-zinc** and zinc-nickel coatings provide a high level of corrosion protection suitable for demanding marine environments.

- Zinc-Nickel (Zn-Ni) coatings are often the preferred choice for applications requiring maximum durability.[2] Their superior hardness provides excellent resistance to wear and abrasion, and they maintain their protective qualities at elevated temperatures.[1][2] The alloy's electrochemical properties also make it highly effective in reducing galvanic corrosion, especially when in contact with other metals like steel and aluminum.[1][6]
- **Tin-Zinc** (Sn-Zn) coatings are also highly effective against corrosion and are a viable alternative to cadmium.[7] While not as hard as zinc-nickel, they offer robust protection in salt spray tests and possess other beneficial properties like good solderability.

The final selection depends on the specific requirements of the application. If mechanical durability, wear resistance, and high-temperature performance are critical alongside corrosion resistance, zinc-nickel is generally the superior option.[1][2] For applications where these specific mechanical properties are less critical but excellent corrosion resistance is still required, **tin-zinc** remains a strong contender.

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